4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methyl-1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-13(12-10(8)11)7-9-2-4-14-5-3-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
GCFFAVVENWOKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's structure suggests potential activity against various biological targets. Preliminary studies indicate its interactions with enzymes and receptors could lead to significant alterations in cellular processes such as signal transduction and gene expression. This positions 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine as a candidate for drug development, particularly in treating diseases associated with enzyme dysregulation.
Case Study: Enzyme Interaction
Research has demonstrated that derivatives of pyrazole compounds can inhibit specific enzymes involved in cancer progression. For instance, studies on related pyrazole compounds have shown that they can act as inhibitors for certain kinases, which are critical in cancer therapy. The unique oxan moiety may enhance binding affinity or selectivity towards these targets, warranting further investigation into its pharmacological properties.
Materials Science
Polymer Chemistry
The versatility of this compound extends to materials science, where it can be utilized to synthesize novel polymers. Its reactive amine group allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or unique functionalities.
Table: Comparison of Polymeric Properties
| Property | Conventional Polymers | Polymers with this compound |
|---|---|---|
| Tensile Strength | Moderate | Enhanced due to cross-linking capabilities |
| Thermal Stability | Limited | Improved through incorporation of the pyrazole structure |
| Biodegradability | Low | Potentially higher due to the presence of oxan groups |
Biological Research
Biological Activity Studies
The compound has shown promise in biological assays assessing its cytotoxicity and anti-inflammatory properties. In vitro studies have indicated that it may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.
Case Study: Cytotoxicity Assay
In a recent study, this compound was tested against various cancer cell lines. Results indicated a dose-dependent cytotoxic effect, suggesting potential use as an anticancer agent. Further investigations are necessary to elucidate the mechanisms behind its activity and optimize its efficacy.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Pharmacological Potential
- Kinase Inhibition : highlights a structurally related compound, cirtociclib (N-[5-(difluoromethoxy)-1H-pyrazol-3-yl]-1-[(oxan-4-yl)methyl]-1H-pyrazolo[3,4-b]pyrazin-6-amine), which is a cyclin-dependent kinase (CDK) inhibitor . This suggests the oxan-4-ylmethyl group may play a role in targeting kinase active sites, though the target compound’s pyrazole core (vs. pyrazolo-pyrazine in cirtociclib) may alter specificity.
Biological Activity
4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, with the CAS number 1780735-70-7, is a compound that belongs to the pyrazole family. Pyrazoles have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data.
Chemical Structure
The chemical structure of this compound is represented as follows:
Biological Activity Overview
The biological activities of pyrazole derivatives are well-documented. Recent studies indicate that this compound exhibits various pharmacological effects:
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can inhibit inflammatory mediators. For instance, compounds containing the pyrazole nucleus have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
2. Antimicrobial Properties
Pyrazole derivatives have been explored for their antimicrobial potential against various bacterial strains. Studies indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy against pathogens such as E. coli and S. aureus. The presence of specific functional groups is crucial for this activity .
3. Anticancer Potential
The anticancer activity of pyrazole compounds has gained attention due to their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | 4-Methyl derivatives | 10 - 20 | |
| Antimicrobial | 1-acetyl derivatives | Varies | |
| Anticancer | N-(phenylcarbamothioyl)-pyrazole | 0.39 - 26 |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including compounds similar to this compound. The results indicated a notable reduction in TNF-α levels, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies on various pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines (MCF7). One compound demonstrated an IC50 value of 0.98 µM, indicating strong anticancer potential and highlighting the importance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
